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Compound of Interest

Compound Name: Cinnamimidamide hydrochloride

CAS No.: 35112-42-6

Cat. No.: B7981514

Get Quote

Executive Summary
In the development of serine protease inhibitors, Benzamidine serves as the archetypal "gold

standard" competitive inhibitor for trypsin-like enzymes, binding deeply within the S1 specificity

pocket. Cinnamimidamide (also known as styrylamidine) represents a vinylogous extension of

benzamidine. While Benzamidine exhibits optimal steric fit for the deep, narrow S1 pocket of

trypsin (

), Cinnamimidamide introduces a rigid ethenyl linker that probes the spatial depth and
hydrophobic tolerance of the active site, often resulting in altered affinity and distinct selectivity
profiles for enzymes like Thrombin or NMDA receptors.

Chemical & Structural Pharmacophores
To understand the inhibition data, one must first analyze the structural divergence. The efficacy

of these inhibitors hinges on the Amidine group's ability to form a salt bridge with the catalytic

Aspartate 189 (in trypsin) residue.
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Feature Benzamidine Cinnamimidamide

IUPAC Name Benzenecarboximidamide
(E)-3-phenylprop-2-

enimidamide

Core Structure
Phenyl ring directly attached to

Amidine.

Phenyl ring attached to

Amidine via trans-vinyl linker.

Molecular Geometry Planar, Compact. Planar, Extended (Vinylogous).

Pharmacophore
Mimics Arginine side chain

(Guanidinium).

Mimics extended/rigidified

basic side chains.

Key Interaction

Deep penetration into S1

pocket; Salt bridge with

Asp189.

Salt bridge with Asp189;

Phenyl ring pushed to

S2/solvent interface.

Structural Overlay Diagram
The following Graphviz diagram illustrates the structural relationship and the "Vinyl Extension"

effect.
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Figure 1: Structural deconstruction showing the insertion of the vinyl spacer in

Cinnamimidamide and its impact on binding topology.

Inhibition Constants ( ) Comparison
The inhibition constant (

) is the dissociation constant of the Enzyme-Inhibitor complex. Lower

values indicate higher potency.

Primary Data: Serine Protease Inhibition (Trypsin)
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Inhibitor (Trypsin, Bovine) Binding Mode Mechanism

Benzamidine 18.4 ± 2.0 µM
Deep S1 Pocket

Insertion
Competitive

Cinnamimidamide ~45 - 80 µM* Shallow/Distal Binding Competitive

4-Aminobenzamidine 8.0 µM Enhanced H-Bonding Competitive

*Note: Cinnamimidamide affinity varies significantly by assay conditions. The vinyl linker often

prevents the deep penetration required for maximal potency in Trypsin, making it a weaker

inhibitor than Benzamidine for this specific enzyme, though potentially more potent for

Thrombin or Factor Xa depending on distal pocket residues.

Mechanistic Analysis (SAR)
Benzamidine (The Lock & Key): The distance between the amidine carbons and the phenyl

ring is optimal for the S1 pocket of trypsin. The amidine forms a bidentate salt bridge with

Asp189 at the pocket's bottom, while the phenyl ring engages in van der Waals interactions

with the hydrophobic walls (residues 190-215).

Cinnamimidamide (The Steric Probe): The insertion of the

group extends the molecule by ~2.5 Å.

In Trypsin: The S1 pocket is deep but has a defined "floor." The extended length of

Cinnamimidamide forces a compromise: either the amidine cannot reach Asp189 (loss of

electrostatic energy) or the phenyl ring is pushed out into the solvent/S2 region (loss of

hydrophobic energy). This results in a higher

(weaker inhibition) compared to benzamidine.

In Thrombin/NMDA: These targets often have larger or more flexible binding clefts where

the extended hydrophobic tail of Cinnamimidamide can access accessory hydrophobic

patches, potentially increasing selectivity.

Experimental Protocol: Determination of
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To validate these constants in your own laboratory, use the following self-validating kinetic

protocol.

Objective: Determine

using the Dixon Plot or Lineweaver-Burk method. Enzyme: Bovine Trypsin (Type I). Substrate:
BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

Step-by-Step Workflow
Reagent Preparation:

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 (Calcium stabilizes Trypsin).

Substrate (S): Prepare BAPNA stock (10 mM in DMSO). Dilute to working concentrations

(0.1, 0.2, 0.5, 1.0 mM).

Inhibitor (I): Prepare Benzamidine and Cinnamimidamide stocks (0, 10, 20, 50, 100 µM).

Kinetic Assay:

In a 96-well plate or cuvette, mix Buffer + Inhibitor + Enzyme.

Incubate for 5 minutes at 25°C to establish equilibrium (

).

Initiate reaction by adding Substrate.

Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

Data Analysis (The Validation Loop):

Calculate initial velocity (

) for each [S] and [I].

Plot 1 (Lineweaver-Burk):

vs
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.

Check: Lines should intersect at the Y-axis (Competitive Inhibition). If they do not, check

for mixed inhibition or allosteric effects.

Plot 2 (Dixon Plot):

vs

.

The intersection of lines from different [S] gives

.

Experimental Logic Diagram
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Figure 2: Kinetic assay workflow for determining inhibition constants.
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Application Scenario Recommended Inhibitor Rationale

Protein Purification Benzamidine

High affinity, low cost, easily

reversible. Standard for

protecting proteins from

proteolysis during lysis.

Crystallography Benzamidine

Small size allows it to lock the

protease active site without

disturbing crystal packing.

SAR Studies Cinnamimidamide

Used to probe the "depth" of

the S1 pocket. If

Cinnamimidamide binds well,

the pocket is deep/flexible. If it

binds poorly (vs Benzamidine),

the pocket is shallow/rigid.

NMDA Receptor Research Cinnamimidamide

Derivatives of

cinnamimidamide act as

NR2B-selective antagonists, a

function not shared by simple

benzamidine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists
- PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Cinnamimidamide vs. Benzamidine: Inhibition
Constants & Structural Activity Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7981514/docs#cinnamimidamide-vs-benzamidine-
inhibition-constants-structural-activity-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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Contact our Ph.D. Support Team for a compatibility check
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